

# Forskolin J (CAS Number 81873-08-7): A Technical Characterization

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## Compound of Interest

Compound Name: Forskolin J

Cat. No.: B015228

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## Introduction

**Forskolin J**, identified by the CAS number 81873-08-7, is a naturally occurring labdane diterpene and a derivative of the well-studied adenylyl cyclase activator, Forskolin.<sup>[1]</sup> Like its parent compound, **Forskolin J** is recognized for its potential to stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).<sup>[1]</sup> As a critical second messenger, cAMP is involved in a myriad of physiological and biochemical processes, making **Forskolin J** a compound of interest for research in metabolic and cardiovascular diseases, as well as neurological and endocrine studies.<sup>[1]</sup> This technical guide provides a comprehensive overview of the characterization of **Forskolin J**, including its physicochemical properties, biological activity, and the experimental protocols relevant to its study. Due to the limited availability of specific experimental data for **Forskolin J** in publicly accessible literature, this guide also extensively references the well-characterized parent compound, Forskolin (CAS 66575-29-9), to provide a robust framework for understanding its properties and function.

## Physicochemical Properties

**Forskolin J**, also known as 6-acetylforskolin, is structurally differentiated from Forskolin by an additional acetyl group at the C-6 position. While detailed experimental data on the physicochemical properties of **Forskolin J** are sparse, some fundamental characteristics have

been identified. The properties of the parent compound, Forskolin, are well-documented and are presented here for comparative purposes.

Property	Forskolin J	Forskolin
CAS Number	81873-08-7[1]	66575-29-9[2]
Molecular Formula	C24H36O8[1]	C22H34O7[2]
Molecular Weight	452.5 g/mol [1]	410.5 g/mol [2]
Melting Point	Data not available	230-232 °C
Solubility	Data not available	Soluble in DMSO and ethanol[3]
Appearance	Data not available	White to off-white crystalline solid

## Biological Activity

The primary biological activity of Forskolin and its derivatives, including **Forskolin J**, is the direct activation of adenylyl cyclase.[1][4] This enzyme catalyzes the conversion of ATP to cAMP, a key signaling molecule.

## Mechanism of Action

Forskolin and its analogs activate adenylyl cyclase by binding directly to the catalytic subunit of the enzyme.[4] This interaction is independent of the G-protein complex that typically regulates adenylyl cyclase activity in response to hormonal signals.[5] The resulting elevation in intracellular cAMP levels triggers a cascade of downstream effects, primarily through the activation of protein kinase A (PKA).

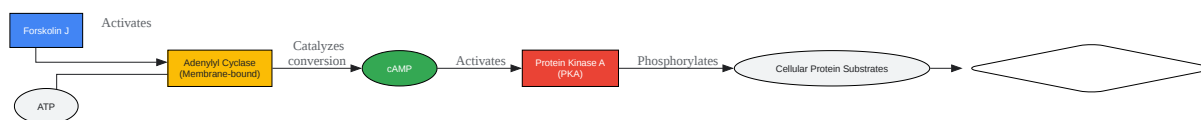
## Potency of Forskolin Derivatives

Structure-activity relationship studies of forskolin derivatives have shown that modifications at the 6- and 7-hydroxyl positions can influence the potency of adenylyl cyclase activation. Generally, 7-acyl analogues of forskolin retain significant activity, while 6-acyl derivatives are often less potent.[6] Diacyl analogues, however, can exhibit high potency.[6] For the parent

compound, Forskolin, the half-maximal effective concentration (EC<sub>50</sub>) for the activation of adenylyl cyclase in rat cerebral cortical membranes is in the range of 5-10  $\mu$ M.[7] Specific EC<sub>50</sub> or IC<sub>50</sub> values for **Forskolin J** are not readily available in the literature.

## Signaling Pathway

The activation of adenylyl cyclase by forskolin compounds initiates a well-defined signaling cascade that plays a crucial role in cellular regulation.



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**Figure 1: Forskolin J Signaling Pathway.**

## Experimental Protocols

The characterization of **Forskolin J** and other forskolin derivatives involves a series of standard biochemical and analytical procedures.

### Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cAMP from ATP by adenylyl cyclase.

Protocol:

- **Membrane Preparation:** Isolate cell membranes from a suitable tissue or cell line (e.g., rat brain cortex) known to express adenylyl cyclase. This is typically done through homogenization and differential centrifugation.

- Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl<sub>2</sub>, ATP, and an ATP-regenerating system (e.g., creatine phosphokinase and creatine phosphate).
- Incubation: In a microplate, combine the membrane preparation with the assay buffer and varying concentrations of **Forskolin J** (or the compound of interest). Include a control with no compound.
- Reaction: Incubate the mixture at 30°C for a defined period (e.g., 10-15 minutes).
- Termination: Stop the reaction by adding a solution like 0.5 M HCl.
- cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP assay kit, which is often based on competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
- Data Analysis: Plot the concentration of cAMP produced against the concentration of **Forskolin J** to determine the EC<sub>50</sub> value.

## Spectroscopic Analysis

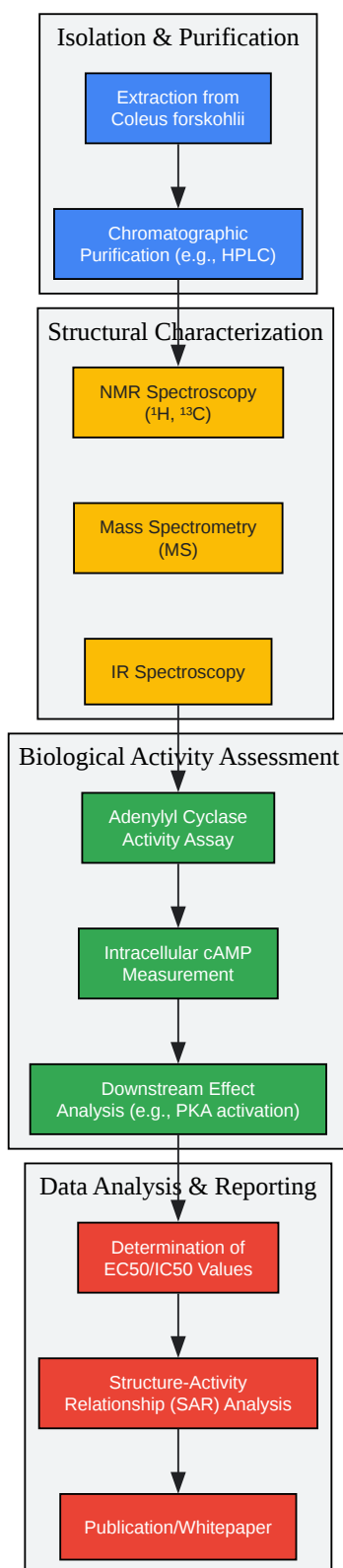
Standard spectroscopic techniques are employed to confirm the structure and purity of **Forskolin J**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to elucidate the detailed chemical structure of the molecule.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

While specific spectra for **Forskolin J** are not widely published, the methodologies for obtaining them are standard. For reference, the spectroscopic data for Forskolin is well-characterized.

## Experimental Workflow

A typical workflow for the characterization of a novel forskolin derivative like **Forskolin J** would follow a logical progression from isolation and purification to detailed biological and structural analysis.



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**Figure 2:** Experimental Workflow for **Forskolin J** Characterization.

## Conclusion

**Forskolin J** (CAS 81873-08-7) is a derivative of Forskolin with the potential to modulate the adenylyl cyclase/cAMP signaling pathway. While specific, detailed experimental data for **Forskolin J** remains limited in the public domain, the extensive characterization of its parent compound, Forskolin, provides a strong foundation for understanding its likely biological activities and the methodologies required for its in-depth analysis. For researchers, scientists, and drug development professionals, **Forskolin J** represents an interesting molecule for further investigation, with the potential for unique pharmacological properties stemming from its structural modification. The experimental protocols and workflows outlined in this guide provide a clear path for the comprehensive characterization of this and other novel forskolin derivatives.

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